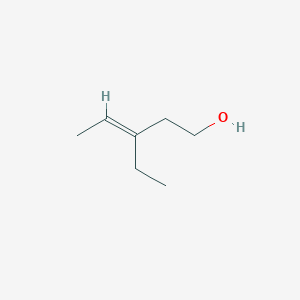

(E)-3-ethylpent-3-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

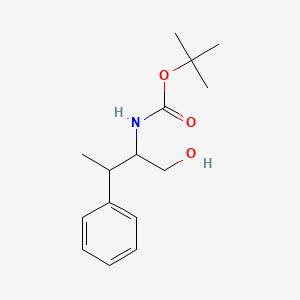

The molecular structure of “(E)-3-ethylpent-3-en-1-ol” is determined by its molecular formula, C7H14O. The study of its structure would involve understanding the kinetic and thermodynamic properties that are structure-dependent .Chemical Reactions Analysis

While specific chemical reactions involving “(E)-3-ethylpent-3-en-1-ol” are not detailed in the search results, the study of chemical reactions often involves understanding the reactivity of various functionalized surfaces .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(E)-3-ethylpent-3-en-1-ol” determine its quality, stability, and characteristics . These properties are often influenced by factors such as its molecular structure and the conditions under which it is stored .Scientific Research Applications

Ethylene Oxide Sterilization of Medical Devices

Ethylene oxide (EO) sterilization is a critical process in medical device production, ensuring devices are free from microorganisms without compromising material integrity. Research by Mendes, Brandão, and Silva (2007) highlights the significance of EO in sterilizing medical devices, emphasizing its effectiveness and the ongoing development of mathematical models to optimize sterilization processes. This study underlines the importance of EO in medical applications, suggesting potential parallels in the use of (E)-3-ethylpent-3-en-1-ol in similar sterilization contexts (Mendes, Brandão, & Silva, 2007).

Pervaporation Membranes for Ethylene Glycol Purification

The purification of ethylene glycol (EG), a key ingredient in polyester and antifreeze production, is vital for the chemical industry. Rostovtseva, Faykov, and Pulyalina (2022) reviewed advancements in pervaporation membrane technologies for EG purification. Their work highlights how these membranes offer economical and environmentally friendly solutions for separating organic and aqueous-organic solutions, pointing to the potential for (E)-3-ethylpent-3-en-1-ol in enhancing separation processes or serving as a component in membrane fabrication (Rostovtseva, Faykov, & Pulyalina, 2022).

Postharvest Quality Maintenance through Ethylene Action Inhibition

Ethylene plays a crucial role in the ripening and senescence of fruits and vegetables. Martínez-Romero et al. (2007) discuss tools for inhibiting ethylene biosynthesis/action or removing ethylene to preserve postharvest quality. This review outlines the use of polyamines and 1-methylcyclopropene (1-MCP) in extending the shelf life of produce, suggesting a research avenue for (E)-3-ethylpent-3-en-1-ol in exploring its potential as an ethylene action inhibitor or in synergistic applications with existing technologies (Martínez-Romero et al., 2007).

Ethyl Glucuronide as an Alcohol Consumption Marker

Ethyl glucuronide (EtG) serves as a biomarker for alcohol consumption, detectable in various matrices including hair and nails. Studies on EtG, such as those by Crunelle et al. (2014) and Triolo et al. (2022), illustrate the compound's utility in monitoring alcohol intake over extended periods. This research underscores the importance of understanding metabolic byproducts and their detection, offering a perspective on how (E)-3-ethylpent-3-en-1-ol might be studied for similar biomarker applications in health and forensic science (Crunelle et al., 2014); (Triolo et al., 2022).

Safety and Hazards

Future Directions

The future directions for research on “(E)-3-ethylpent-3-en-1-ol” could involve further studies on its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Such research could contribute to a better understanding of this compound and its potential applications .

properties

IUPAC Name |

(E)-3-ethylpent-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h3,8H,4-6H2,1-2H3/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUZULFHUKNCGI-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C)/CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-ethylpent-3-en-1-ol | |

CAS RN |

101084-27-9 |

Source

|

| Record name | 3-ethylpent-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2709685.png)

![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2709690.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2709699.png)

![2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2709705.png)

![5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine](/img/structure/B2709707.png)